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Compound of Interest

Compound Name:
2-Methyl-2-

(phenylamino)propanenitrile

Cat. No.: B181826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-Methyl-2-(phenylamino)propanenitrile is

not readily available in the peer-reviewed scientific literature. A commercial supplier, BLD

Pharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound (CAS No.

2182-38-9), but this data could not be directly accessed for this report.[1] This guide therefore

presents predicted spectroscopic characteristics based on the analysis of structurally similar

compounds and established principles of spectroscopic interpretation. For definitive analysis,

experimental acquisition of data is requisite.

Introduction
2-Methyl-2-(phenylamino)propanenitrile is an organic compound featuring a nitrile group and

a phenylamino moiety attached to a quaternary carbon. This structure is of interest in medicinal

chemistry and materials science due to the potential for diverse chemical modifications and

biological activities associated with α-aminonitriles. This document aims to provide a

comprehensive technical overview of the expected spectroscopic data (NMR, IR, MS) for this

compound, including detailed hypothetical experimental protocols for data acquisition.

Predicted Spectroscopic Data
Due to the absence of direct experimental spectra in published literature, the following data

tables are based on predictions and analysis of closely related analogs, such as 2-phenyl-2-
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(phenylamino)acetonitrile.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.2 - 7.4 Multiplet 2H
ortho-Protons

(aromatic)

~ 6.8 - 7.0 Multiplet 3H
meta & para-Protons

(aromatic)

~ 4.5 - 5.0 Singlet (broad) 1H N-H

~ 1.6 Singlet 6H 2 x -CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~ 145 Quaternary aromatic C (C-N)

~ 129 ortho/meta-Aromatic C

~ 122 para-Aromatic C

~ 120 Nitrile C (C≡N)

~ 55 Quaternary C (C-N)

~ 25 Methyl C (-CH₃)

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3350 - 3450 Medium N-H stretch

~ 3000 - 3100 Medium Aromatic C-H stretch

~ 2900 - 3000 Medium Aliphatic C-H stretch

~ 2240 Medium, Sharp C≡N stretch

~ 1600, 1500 Strong Aromatic C=C bending

~ 1320 Strong C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

174 Moderate [M]⁺ (Molecular Ion)

159 High [M - CH₃]⁺

93 Very High [C₆H₅NH₂]⁺ (Aniline)

77 High [C₆H₅]⁺ (Phenyl)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation: Approximately 10-20 mg of 2-Methyl-2-(phenylamino)propanenitrile
is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:
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A standard one-pulse sequence is used.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is employed.

Spectral width: 0 to 200 ppm.

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation delay: 2-5 seconds.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to TMS.

3.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the

ATR crystal.

Data Acquisition:

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

A background spectrum of the clean ATR crystal is recorded and subtracted from the

sample spectrum.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum.

3.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC-MS Conditions:

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to the compound, and the mass spectrum of that peak is extracted and

analyzed for fragmentation patterns.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Methyl-2-(phenylamino)propanenitrile.
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Spectroscopic Analysis of 2-Methyl-2-(phenylamino)propanenitrile

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

2-Methyl-2-(phenylamino)propanenitrile
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Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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